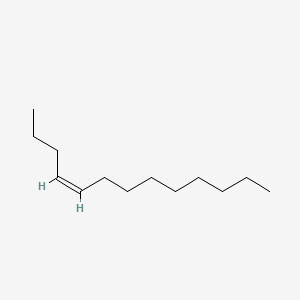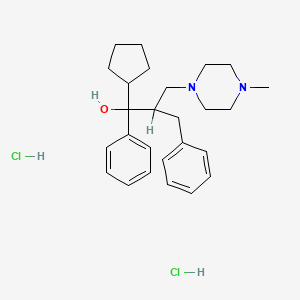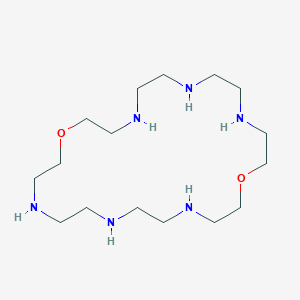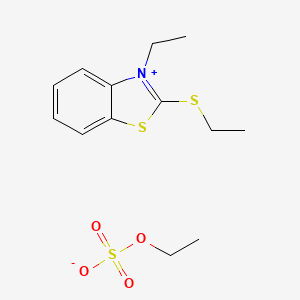
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is a chemical compound belonging to the benzothiazolium family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate typically involves the reaction of 3-ethyl-2-(ethylthio)benzothiazole with ethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 3-ethyl-2-(ethylthio)benzothiazole in ethanol.
- Add ethyl sulfate to the solution.
- Heat the mixture to a specific temperature (e.g., 60-80°C) for a certain period (e.g., 2-4 hours).
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
Comparison: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is unique due to the presence of the ethylthio group and the ethyl sulfate counterion. These structural features contribute to its distinct chemical and biological properties, such as enhanced solubility and specific reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
40567-23-5 |
|---|---|
分子式 |
C13H19NO4S3 |
分子量 |
349.5 g/mol |
IUPAC名 |
3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C11H14NS2.C2H6O4S/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;1-2-6-7(3,4)5/h5-8H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
ZYOSHLCKKQCQKN-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=CC=CC=C21)SCC.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)
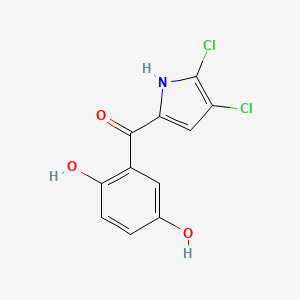
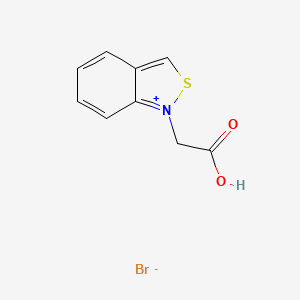
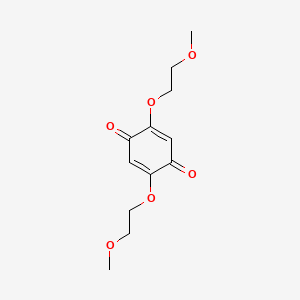
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
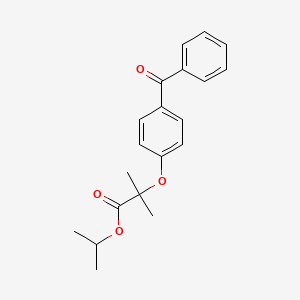

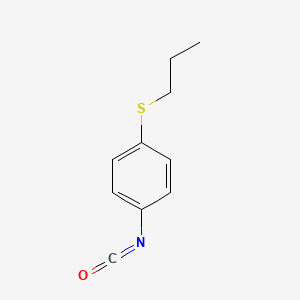
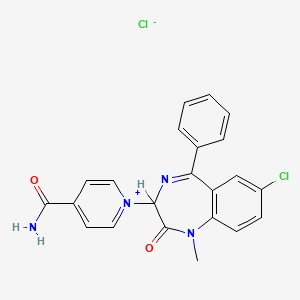
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
